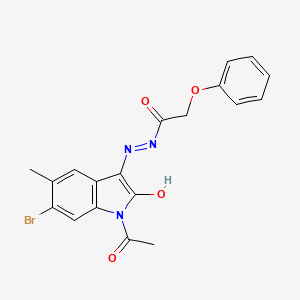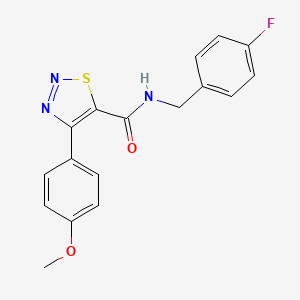![molecular formula C15H24ClNO2 B6104166 {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride, also known as Loperamide hydrochloride, is a synthetic opioid drug that is used to treat diarrhea. It was first approved by the FDA in 1976 and has since become a widely used medication for the treatment of acute and chronic diarrhea. In recent years, there has been an increasing interest in the scientific research application of Loperamide hydrochloride due to its potential therapeutic benefits beyond its traditional use.
Mécanisme D'action
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride works by binding to the opioid receptors in the gut, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive tract. This results in the reduction of diarrhea symptoms.
Biochemical and Physiological Effects:
Aside from its traditional use in the treatment of diarrhea, this compound hydrochloride has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory bowel disease. It has also been found to have analgesic effects, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is that it is a synthetic opioid drug, which means that it may have potential side effects that need to be carefully considered in lab experiments.
Orientations Futures
There are several future directions for the scientific research application of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride. One area of research is in the development of new anti-cancer drugs based on its mechanism of action. Another area of research is in the development of new treatments for inflammatory bowel disease and other gastrointestinal disorders. Additionally, there is a need for further research to fully understand the potential side effects of this compound hydrochloride in lab experiments.
Conclusion:
In conclusion, this compound hydrochloride is a synthetic opioid drug that has potential therapeutic benefits beyond its traditional use in the treatment of diarrhea. Its mechanism of action, biochemical and physiological effects, and low cost and availability make it a promising drug for various scientific research applications. However, further research is needed to fully understand its potential side effects and to develop new treatments based on its mechanism of action.
Méthodes De Synthèse
The synthesis of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 3-chloropropylamine in the presence of a base to form {2-[3-(1-piperidinyl)propoxy]phenyl}methanol. This intermediate is then converted into the hydrochloride salt form using hydrochloric acid.
Applications De Recherche Scientifique
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride has been found to have potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound hydrochloride can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug.
Propriétés
IUPAC Name |
[2-(3-piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16;/h2-3,7-8,17H,1,4-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBRWNIXMAXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![(4-oxo-2-{[3-(trifluoromethyl)benzylidene]hydrazono}-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6104102.png)

![2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B6104111.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide](/img/structure/B6104126.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104133.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)
![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)
![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)
